BenchChemオンラインストアへようこそ!

3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

EBNA-1 Epstein-Barr virus antiviral screening

3-Fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide (CAS 330201-82-6, molecular formula C15H11FN2O3S2, MW 350.4 g/mol) is a synthetic benzothiazole-benzamide hybrid that incorporates a 6-methylsulfonyl electron-withdrawing group on the benzothiazole core and a meta-fluoro substituent on the benzamide ring. It belongs to the methylsulfonyl benzothiazole (MSBT) class, a scaffold associated with antimicrobial and anticancer activities in peer-reviewed studies.

Molecular Formula C15H11FN2O3S2
Molecular Weight 350.38
CAS No. 330201-82-6
Cat. No. B2767024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
CAS330201-82-6
Molecular FormulaC15H11FN2O3S2
Molecular Weight350.38
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C15H11FN2O3S2/c1-23(20,21)11-5-6-12-13(8-11)22-15(17-12)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18,19)
InChIKeyYDDPKVFXYRYFKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide (CAS 330201-82-6): Chemical Identity and Compound Class Positioning for Procurement Decisions


3-Fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide (CAS 330201-82-6, molecular formula C15H11FN2O3S2, MW 350.4 g/mol) is a synthetic benzothiazole-benzamide hybrid that incorporates a 6-methylsulfonyl electron-withdrawing group on the benzothiazole core and a meta-fluoro substituent on the benzamide ring [1]. It belongs to the methylsulfonyl benzothiazole (MSBT) class, a scaffold associated with antimicrobial and anticancer activities in peer-reviewed studies [2]. The compound was deposited in the Molecular Libraries Program screening collection and has been profiled in multiple high-throughput assays including EBNA-1 inhibition, luciferase counterscreening, GPR151 modulation, and FBW7/MITF biochemical assays .

Why N-(6-Methylsulfonyl-benzothiazol-2-yl)benzamide Analogs Cannot Be Simply Interchanged: Critical Role of 3-Fluoro Substitution in 330201-82-6


Within the N-(6-methylsulfonyl-benzothiazol-2-yl)benzamide series, the position and identity of substituents on the benzamide ring profoundly modulate both target engagement and physicochemical properties. The 3-fluoro substituent in 330201-82-6 produces a distinct electronic environment (meta electron-withdrawing effect) compared to the non-fluorinated parent (CAS 307327-02-2) or the 4-fluoro isomer, altering hydrogen-bond acceptor capacity (6 HBA vs. 5 for non-fluorinated), lipophilicity (XLogP3 = 2.9), and topological polar surface area (TPSA = 113 Ų) [1]. Class-level evidence from benzothiazole SAR studies demonstrates that fluoro substitution at the meta position can significantly retard cytochrome P450-mediated oxidative metabolism, with reported plasma half-life extensions of approximately 3-fold compared to non-fluorinated analogs . These differences mean that activity data, solubility, and metabolic stability profiles obtained for the non-fluorinated or differently substituted congeners cannot be extrapolated to 330201-82-6 without experimental verification.

Quantitative Differentiation Evidence for 3-Fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide (330201-82-6) Relative to Structural Analogs


EBNA-1 Inhibitory Activity: Quantitative IC50 from Dose-Response Screening and Comparison with In-Class Screening Hits

In a fluorescence polarization-based biochemical high-throughput dose-response assay (PubChem AID 2381), 3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide inhibited Epstein-Barr virus nuclear antigen 1 (EBNA-1) DNA-binding activity with an IC50 of 5,473 ± n/a nM [1]. This value places the compound in the moderate-activity tier among screening hits; the assay's active threshold is typically defined at IC50 < 10 μM, confirming the compound as a validated EBNA-1 inhibitor hit. For context, the non-fluorinated analog N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide (CAS 307327-02-2) has not been reported with EBNA-1 activity data in the same assay, meaning the 3-fluoro substitution may confer target engagement not present in the parent scaffold, though direct head-to-head comparison data are absent .

EBNA-1 Epstein-Barr virus antiviral screening DNA-binding inhibition

Computational Physicochemical Differentiation: 3-Fluoro Substitution Alters Lipophilicity and Hydrogen-Bonding Capacity Versus Non-Fluorinated Analog

Computational comparison of key drug-likeness parameters reveals distinct physicochemical profiles between 3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide (330201-82-6) and the non-fluorinated analog N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide (307327-02-2) [1]. The 3-fluoro substitution increases molecular weight (350.4 vs. 332.4 g/mol), adds one hydrogen bond acceptor (HBA = 6 vs. 5), and increases lipophilicity (XLogP3 = 2.9 for the fluoro compound; the non-fluorinated analog has fewer heteroatom HBA sites). These differences influence passive membrane permeability predictions and solubility profiles; the increased TPSA (113 Ų) with maintained rotatable bond count (3) suggests a balanced permeability-solubility profile suitable for cell-based assays [1].

physicochemical properties lipophilicity drug-likeness permeability

Multi-Target Screening Profile: Broad Assay Coverage Distinguishes 330201-82-6 from Single-Target Benzothiazole Analogs

3-Fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide has been empirically tested in at least five distinct bioassays deposited in PubChem, spanning EBNA-1 inhibition, firefly luciferase counterscreening, GPR151 GPCR activation, FBW7 ubiquitin ligase modulation, and MITF transcription factor inhibition . This multi-target screening footprint contrasts with N-(6-methanesulfonyl-benzothiazol-2-yl)-benzamide (307327-02-2), which is primarily reported for cholinesterase inhibition and anti-amyloid aggregation activity . The breadth of assay coverage for 330201-82-6 provides users with known activity/selectivity flags across diverse target classes, reducing the risk of uncharacterized off-target effects in mechanistic studies.

high-throughput screening polypharmacology target profiling assay promiscuity

Class-Level SAR Evidence: Methylsulfonyl Benzothiazoles Exhibit Sub-Micromolar Anticancer GI50 in HeLa Cells

In a systematic SAR study of methylsulfonyl benzothiazole (MSBT) derivatives, Lad et al. (2017) demonstrated that MSBT compounds bearing amide functionality at the 2-position achieved GI50 values of 0.1 μM or lower against HeLa cervical cancer cells [1]. The study identified MSBT-07 and MSBT-12 as the most potent congeners, with GI50 ≤ 0.1 μM. While 3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide (330201-82-6) was not explicitly included in this study, it shares the critical pharmacophoric elements: (i) 6-methylsulfonyl substitution on the benzothiazole core, and (ii) a 2-amide linkage to an aromatic ring. By class-level inference, the MSBT scaffold confers intrinsic anticancer potential that distinguishes it from benzothiazole derivatives lacking the methylsulfonyl group or bearing alternative 2-position modifications [2]. The 3-fluoro substituent may further modulate potency relative to unsubstituted MSBT amides, though confirmatory head-to-head testing is required.

methylsulfonyl benzothiazole anticancer HeLa structure-activity relationship

Fluorine-Mediated Metabolic Stability Advantage: Class-Level Plasma Half-Life Extension for Fluorinated Benzothiazole-Benzamides

Although direct metabolic stability data for 330201-82-6 have not been published, class-level evidence from structurally related fluorinated benzothiazole-benzamide analogs indicates that fluorine substitution on the benzamide ring significantly extends plasma half-life. Specifically, 2-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide demonstrated a plasma t1/2 of 6.7 hours compared to 2.1 hours for its non-fluorinated analog—a 3.2-fold improvement attributed to fluorine-mediated retardation of CYP450 3A4 oxidative degradation . The 3-fluoro regioisomer (330201-82-6) is predicted to exhibit a qualitatively similar effect, as the meta-fluoro position is also resistant to direct CYP450 hydroxylation. This contrasts with the non-fluorinated analog N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide (307327-02-2), for which no metabolic stability data are reported .

metabolic stability fluorine substitution CYP450 metabolism plasma half-life

Disclaimer: High-Strength Differential Evidence Is Limited for This Compound

An honest assessment of the available evidence base reveals that high-strength, direct head-to-head comparative biological data for 3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide (330201-82-6) versus its closest structural analogs are limited [1]. The compound has not been the subject of a dedicated SAR publication with systematic comparator testing. The quantitative data presented in this guide derive primarily from (a) a single validated EBNA-1 IC50 from PubChem screening, (b) computed physicochemical properties, (c) multi-target screening coverage, and (d) class-level inferences drawn from structurally related MSBT and fluorinated benzothiazole-benzamide analogs. Procurement decisions should weigh this evidence profile accordingly. Users requiring definitive comparative potency, selectivity, or ADME data are advised to commission head-to-head experimental profiling of 330201-82-6 alongside its closest analogs (particularly CAS 307327-02-2 and 4-fluoro regioisomers) under their specific assay conditions before final selection [2].

evidence quality data gaps procurement caveats

Recommended Research Application Scenarios for 3-Fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide (330201-82-6) Based on Available Evidence


EBNA-1 Inhibitor Screening and Epstein-Barr Virus Latency Research

330201-82-6 is a validated EBNA-1 DNA-binding inhibitor (IC50 = 5.47 μM in fluorescence polarization assay) and is suitable as a reference compound or starting scaffold for EBNA-1-targeted chemical probe development . Researchers investigating Epstein-Barr virus latent infection mechanisms or EBNA-1-dependent tumor cell survival can use this compound as a confirmed active hit with known potency. The non-fluorinated analog has no reported EBNA-1 activity, making 330201-82-6 the preferred choice within this chemotype for antiviral target engagement studies [1].

Chemical Biology Probe with Characterized Multi-Target Selectivity Flags

With five distinct bioassay depositions covering diverse target classes (viral DNA-binding protein, luciferase counterscreen, GPCR GPR151, ubiquitin ligase FBW7, and transcription factor MITF), 330201-82-6 offers an unusually well-characterized selectivity profile for a screening library compound . Chemical biology laboratories requiring compounds with documented off-target activity flags for mechanistic studies will find this pre-existing assay coverage valuable. The luciferase counterscreen data are particularly important for users planning reporter gene assays, as they provide a direct assessment of potential assay interference .

MSBT Scaffold SAR Exploration with Fluorine as a Tunable Vector

For medicinal chemistry groups building structure-activity relationship (SAR) libraries around the methylsulfonyl benzothiazole (MSBT) chemotype, 330201-82-6 provides the 3-fluoro substitution vector not present in published MSBT leads such as MSBT-07 and MSBT-12 (which achieved GI50 ≤ 0.1 μM in HeLa cells) . The compound can serve as a key intermediate for systematic exploration of fluoro position effects (2-F, 3-F, 4-F) on potency, metabolic stability, and selectivity within the MSBT amide series, complementing existing non-fluorinated SAR data [1].

In Vitro Assay Development Requiring Metabolic Stability Advantage

Class-level evidence indicates that fluorine substitution on the benzothiazole-benzamide scaffold can extend plasma half-life by approximately 3-fold compared to non-fluorinated analogs . For cell-based assay development requiring sustained compound exposure over multi-hour incubation periods, 330201-82-6 is predicted to offer superior metabolic stability relative to the non-fluorinated analog CAS 307327-02-2. Users performing long-duration live-cell imaging, gene expression profiling, or chronic treatment paradigms may benefit from this enhanced stability profile, though direct experimental confirmation under their specific conditions is recommended [1].

Quote Request

Request a Quote for 3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.